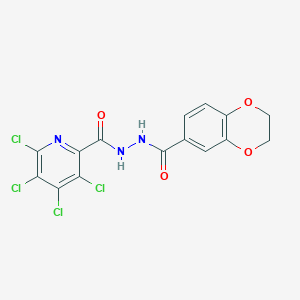

![molecular formula C19H22N6O4S B2941542 4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide CAS No. 1396855-52-9](/img/structure/B2941542.png)

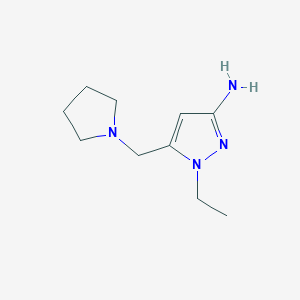

4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

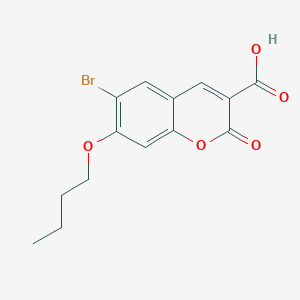

This compound is a complex organic molecule with a molecular formula of C43H48N10O8 . It contains a cyclopentyl group, a tetrahydropyrimido[4,5-d]pyrimidin-2-yl group, and a benzenesulfonamide moiety .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The cyclopentyl group is a five-membered ring, while the tetrahydropyrimido[4,5-d]pyrimidin-2-yl group is a bicyclic structure with a pyrimidine ring fused to a pyrimidinone ring . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide functional group .Aplicaciones Científicas De Investigación

Cyclin-Dependent Kinase 2 Inhibitors

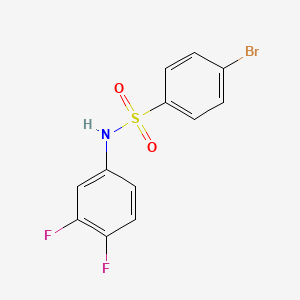

A series of pyrimidine-benzenesulfonamide derivatives were designed and evaluated for their potential as cyclin-dependent kinase 2 inhibitors, highlighting the utility of these compounds in targeted anti-cancer strategies. The study involved molecular docking simulations and synthesis of derivatives, demonstrating their anti-proliferative activity against human Hela cell line with doxorubicin as a reference drug. The synthesized derivatives' structures were confirmed through micro-analytical and spectral data, indicating their potential in anti-tumor applications (Fathalla et al., 2012).

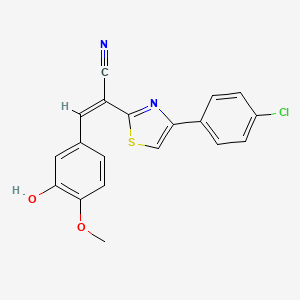

A2B Adenosine Receptor Antagonists

Another study identified a new series of 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides as potent A2B adenosine receptor antagonists. These compounds were evaluated for their binding affinities to human adenosine receptors, showcasing one derivative's high affinity and selectivity for the A2B receptor. This research emphasizes the role of these derivatives in developing new therapeutic agents targeting adenosine receptors (Esteve et al., 2006).

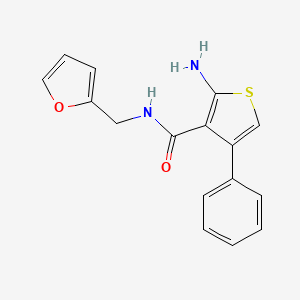

Antimicrobial and Antitumor Agents

A study on the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety revealed their promising antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. This research points to the potential of these compounds in developing new antimicrobial agents (Hassan et al., 2009).

Carbonic Anhydrase Inhibitors

Research on the reaction of 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide with different reagents resulted in derivatives that were potent inhibitors of carbonic anhydrase isozymes. These inhibitors showed promise as topical antiglaucoma agents, indicating the therapeutic potential of these compounds in glaucoma treatment (Casini et al., 2002).

Anticancer Activity

A study on the synthesis of indenopyridine derivatives containing the benzenesulfonamide moiety demonstrated significant in vitro anticancer activity against the MCF7 breast cancer cell line. Some compounds showed higher potency than the reference drug Doxorubicin, underscoring the potential of these derivatives in cancer therapy (Ghorab & Al-Said, 2012).

Safety and Hazards

Propiedades

IUPAC Name |

4-[2-[(6-cyclopentyl-5,7-dioxo-8H-pyrimido[4,5-d]pyrimidin-2-yl)amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4S/c20-30(28,29)14-7-5-12(6-8-14)9-10-21-18-22-11-15-16(23-18)24-19(27)25(17(15)26)13-3-1-2-4-13/h5-8,11,13H,1-4,9-10H2,(H2,20,28,29)(H2,21,22,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYCFVXAZYBXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-ethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2941460.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2941466.png)

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2941469.png)

![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2941473.png)

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2941474.png)